molecular formula C21H21N5O6 B10788444 Dideazafolate

Dideazafolate

Cat. No.: B10788444
M. Wt: 439.4 g/mol
InChI Key: UQFCLENKCDVITL-UHFFFAOYSA-N
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Description

Dideazafolate is a folate analogue that has been studied for its potential as an antifolate agent. It is structurally similar to folic acid but lacks two nitrogen atoms in its pteridine ring, which gives it unique properties. This compound and its derivatives have been investigated for their ability to inhibit enzymes involved in folate metabolism, making them potential candidates for cancer therapy and other medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dideazafolate typically involves the modification of folic acid or its derivatives. One common method is the synthesis of N10-propargyl-5,8-dideazafolate, which involves the reaction of 5,8-dideazapteroic acid with propargyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound and its derivatives may involve similar synthetic routes but on a larger scaleThe process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dideazafolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various this compound analogues with different substituents, which can have different biological activities and properties .

Scientific Research Applications

Mechanism of Action

Dideazafolate exerts its effects by inhibiting key enzymes involved in folate metabolism, such as thymidylate synthase and dihydrofolate reductase. These enzymes are essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting these enzymes, this compound disrupts DNA synthesis and cell division, leading to cell death. This mechanism makes this compound a potential candidate for cancer therapy .

Comparison with Similar Compounds

Dideazafolate is similar to other folate analogues such as methotrexate and trimetrexate. it has unique properties due to the absence of two nitrogen atoms in its pteridine ring. This structural difference can lead to variations in enzyme inhibition and biological activity. Other similar compounds include:

References

Properties

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)

InChI Key

UQFCLENKCDVITL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Origin of Product

United States

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